4-Bromo-5-chloro-1-methylimidazole
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Overview
Description
4-Bromo-5-chloro-1-methylimidazole is a chemical compound with the molecular formula C4H4BrClN2. It has a molecular weight of 195.45 .
Synthesis Analysis
The synthesis of imidazoles, including 4-Bromo-5-chloro-1-methylimidazole, has been a subject of recent advances in organic chemistry . A variety of methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate, among other reagents .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloro-1-methylimidazole is represented by the InChI code1S/C4H4BrClN2/c1-8-2-7-3(5)4(8)6/h2H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Imidazoles, including 4-Bromo-5-chloro-1-methylimidazole, are key components in a variety of chemical reactions . They are often used in the synthesis of biologically active compounds, such as kinase inhibitors . The reactions typically involve the formation of bonds during the construction of the imidazole ring .Physical And Chemical Properties Analysis
4-Bromo-5-chloro-1-methylimidazole is a compound with a molecular weight of 195.45 . It is recommended to be stored in closed vessels under refrigerated conditions .Scientific Research Applications
Catalytic Applications
4-Bromo-5-chloro-1-methylimidazole has been utilized in various catalytic processes. For instance, 1-methylimidazolium hydrogen sulfate, a related compound, serves as an efficient and reusable catalyst in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under thermal and solvent-free conditions, offering high yields in a short time frame (Kefayati, Asghari, & Khanjanian, 2012).
Synthesis of Nitrohaloimidazoles and Amino Acids
Research involving nitrohaloimidazoles, closely related to 4-Bromo-5-chloro-1-methylimidazole, has led to the development of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids. These derivatives have been synthesized by reacting 5-chloro(bromo)-1-methyl(1,2-dimethyl)-4-nitroimidazoles with amino acids, expanding the scope of imidazole-based compounds in chemical synthesis (Kochergin, Reznichenko, Gireva, & Aleksandrova, 1999).
Antiparasitic Activity
A study on 5-aryl-1-methyl-4-nitroimidazoles, synthesized from 5-chloro-1-methyl-4-nitroimidazole, demonstrated significant antiparasitic activity. These compounds, especially 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole, exhibited potent lethal activity against pathogens like Entamoeba histolytica and Giardia intestinalis, suggesting potential applications in treating parasitic infections (Saadeh, Mosleh, & El-Abadelah, 2009).
Inhibitors of Acanthamoeba castellanii
Chloro-, bromo-, and methyl-analogues of imidazoles, including compounds similar to 4-Bromo-5-chloro-1-methylimidazole, have been synthesized and tested against the protozoan Acanthamoeba castellanii. Some of these compounds displayed higher efficacy compared to the antiprotozoal agent chlorohexidine, indicating their potential as antiprotozoal agents (Kopanska et al., 2004).
Development of Prodrug Systems
The compound 5-Chloromethyl-1-methyl-2-nitroimidazole, which is structurally related to 4-Bromo-5-chloro-1-methylimidazole, has been used to develop a bioreductively activated prodrug system. This research explored a new method for selective drug delivery to hypoxic tissues, demonstrating the potential of imidazole derivatives in targeted cancer therapy (Parveen, Naughton, Whish, & Threadgill, 1999).
Safety And Hazards
When handling 4-Bromo-5-chloro-1-methylimidazole, it is recommended to wear suitable personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles . In case of skin or eye contact, or if ingested or inhaled, immediate medical attention should be sought . The compound should be stored in closed vessels under refrigerated conditions .
Future Directions
properties
IUPAC Name |
4-bromo-5-chloro-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2/c1-8-2-7-3(5)4(8)6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMNUPRKHYNSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-1-methyl-1H-imidazole | |
CAS RN |
1864014-40-3 |
Source
|
Record name | 4-bromo-5-chloro-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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